molecular formula C11H11NO3 B13048478 (3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid

(3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid

Cat. No.: B13048478
M. Wt: 205.21 g/mol
InChI Key: HWTGIYWDRQTQIT-QMMMGPOBSA-N
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Description

Molecular Architecture and Bonding Patterns

The molecular formula of (3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid is C₁₁H₁₁NO₃ , with a molecular weight of 205.21 g/mol . The structure comprises three key components:

  • Benzofuran moiety : A fused bicyclic system consisting of a benzene ring and a furan ring, with oxygen as the heteroatom. The benzofuran group is attached to the third carbon of the propanoic acid chain.
  • Amino group (-NH₂) : Positioned at the chiral C3 center, contributing to the molecule’s basicity and potential for hydrogen bonding.
  • Carboxylic acid (-COOH) : Located at the terminal end of the propanoic acid chain, enabling acidic properties and participation in salt formation or esterification.

The SMILES notation (C1=CC=C2C(=C1)C=C(O2)C@@HN) explicitly defines the connectivity and stereochemistry, highlighting the (S)-configuration at C3. The benzofuran ring’s aromaticity arises from conjugated π-electrons across the fused rings, while the carboxylic acid and amino groups introduce polar and ionic interactions. Bonding patterns include:

  • C-O-C ether linkage in the furan ring.
  • Conjugated double bonds within the benzofuran system.
  • Hydrogen-bonding capacity via the -NH₂ and -COOH groups.

A comparative analysis of infrared (IR) spectroscopy data for related benzofuran derivatives reveals characteristic absorption bands for aromatic C=C stretching (~1600 cm⁻¹), carboxylic acid O-H stretching (~2500–3000 cm⁻¹), and N-H bending (~1550 cm⁻¹). However, specific spectral data for this compound are not explicitly reported in the available literature.

Stereochemical Configuration and Chiral Centers

The (3S)-configuration at the C3 position is a defining feature of this compound, rendering it enantiomerically distinct from its (3R)-counterpart. The chiral center arises from the substitution pattern at C3, which bonds to four different groups:

  • Benzofuran-2-yl group.
  • Amino group (-NH₂).
  • Carboxylic acid-containing ethyl chain (-CH₂COOH).
  • Hydrogen atom.

The InChIKey (HWTGIYWDRQTQIT-MRVPVSSYSA-N) encodes the stereochemistry, with the “MRVPVSSYSA-N” segment specifying the (S)-enantiomer. This configuration influences the molecule’s optical activity, biological interactions, and crystallization behavior. For instance, enantiomers of similar benzofuran derivatives exhibit divergent binding affinities to biological targets, underscoring the importance of stereochemical control in drug design.

The Cahn-Ingold-Prelog priority rules assign the (S)-descriptor based on the descending atomic numbers of substituents: benzofuran-2-yl (highest priority), amino group, carboxylic acid chain, and hydrogen. Computational models predict a tetrahedral geometry around C3, with bond angles approximating 109.5°, consistent with sp³ hybridization.

Comparative Structural Analogues in Benzofuran Derivatives

To contextualize the uniqueness of this compound, we compare it to structurally related benzofuran derivatives (Table 1):

Compound Name Molecular Formula Key Functional Groups Chiral Centers Aromatic System Reference
This compound C₁₁H₁₁NO₃ -COOH, -NH₂, benzofuran 1 (C3) Benzofuran
3-(Benzofuran-5-yl)propanoic acid C₁₁H₁₀O₃ -COOH, benzofuran 0 Benzofuran
3,6-Dimethyl-1-benzofuran-2(3H)-one C₁₀H₁₀O₂ Ketone, benzofuran 0 Benzofuran
(3S)-3-Amino-3-(4-cyanophenyl)propanoic acid C₁₀H₁₀N₂O₂ -COOH, -NH₂, -CN 1 (C3) Phenyl

Key observations :

  • Functional group variation : Unlike 3-(benzofuran-5-yl)propanoic acid, the subject compound incorporates an amino group, enhancing its hydrogen-bonding capacity.
  • Chirality : The (3S)-configuration is shared with (3S)-3-amino-3-(4-cyanophenyl)propanoic acid, but the benzofuran moiety introduces distinct electronic effects compared to the cyanophenyl group.
  • Aromaticity : Benzofuran-based analogues exhibit greater π-electron delocalization than phenyl-substituted derivatives, potentially influencing redox properties.

For example, replacing the benzofuran group in the subject compound with a cyanophenyl group (as in ) reduces aromatic conjugation but introduces electron-withdrawing effects via the -CN substituent. Similarly, lactone derivatives like 3,6-dimethyl-1-benzofuran-2(3H)-one lack ionizable groups, limiting their solubility in polar solvents.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

(3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid

InChI

InChI=1S/C11H11NO3/c12-8(6-11(13)14)10-5-7-3-1-2-4-9(7)15-10/h1-5,8H,6,12H2,(H,13,14)/t8-/m0/s1

InChI Key

HWTGIYWDRQTQIT-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)[C@H](CC(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Sonogashira Coupling and Subsequent Oxidation

A prominent method involves the Sonogashira coupling of suitable alkynol derivatives followed by oxidation to yield benzofuranyl acetic acid intermediates, which can then be converted to the target amino acid.

  • The process starts with coupling of butynol derivatives with aromatic halides under Pd-catalyzed conditions using triethylamine as solvent.
  • The intermediate alcohol is oxidized (e.g., Jones oxidation) to benzofuranyl acetic acid.
  • Amino group introduction is achieved through amide formation and subsequent hydrolysis or other transformations to yield the amino acid.

Yields and Scale:

  • Yields of up to 88% for the coupling step and overall 58% for the two-step oxidation sequence have been reported.
  • Scale-up challenges exist, with yields decreasing beyond 4 mmol scale.

Willgerodt–Kindler Rearrangement Route

An alternative route uses the Willgerodt–Kindler rearrangement starting from methyl ketones:

  • Methyl ketone intermediates are prepared by combining bromoacetone and salicylic aldehyde.
  • Under basic and sulfur-containing conditions (morpholine as base and solvent), the ketone undergoes rearrangement to thioamide intermediates.
  • Hydrolysis of thioamides yields benzofuranyl acetic acid derivatives.
  • Subsequent functionalization introduces the amino group.

Yields and Scale:

  • Methyl ketone synthesis yields ~61%.
  • Thioamide obtained with 66% yield after crystallization.
  • Hydrolysis yields 81–90% depending on scale.

One-Pot Synthesis via Cyclization and Condensation

A different approach involves one-pot reactions combining chloromethyl quinoline derivatives with substituted salicylaldehydes under mild base-mediated conditions:

  • The reaction proceeds through ester hydrolysis, carbanion formation, intramolecular attack on aldehyde carbonyl, cyclization, and dehydration to form benzofuran derivatives with carboxylic acid groups.
  • This method has been used to prepare 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acids, structurally related to the target compound.
  • The reaction benefits from mild conditions, experimental simplicity, and good yields (52–82%).

Stereochemical Considerations and Amino Group Introduction

The stereochemistry at the 3-position (S-configuration) is critical for the biological and chemical properties of the compound. Methods to ensure stereochemical purity include:

  • Use of chiral starting materials or chiral catalysts during amino group introduction.
  • Resolution of racemic mixtures post-synthesis.
  • Enzymatic or asymmetric synthesis approaches, although specific reports on enzymatic preparation of this compound are limited.

Summary Table of Preparation Methods

Method Key Steps Catalyst/Reagents Yield (%) Scale Limitations Notes
Sonogashira Coupling + Oxidation Pd-catalyzed coupling, Jones oxidation Pd(PPh3)2(OAc)2, Et3N, Jones oxidant Coupling: 88; Overall: 58 Yield drops >4 mmol scale Efficient but scale-up challenging
Willgerodt–Kindler Rearrangement Methyl ketone synthesis, sulfur/morpholine rearrangement, hydrolysis Sulfur, morpholine, base Methyl ketone: 61; Thioamide: 66; Hydrolysis: 81-90 Gram scale achievable Multi-step but scalable and reproducible
One-pot Cyclization Base-mediated ester hydrolysis, cyclization, dehydration Triethylamine, mild base 52–82 Not specified Mild conditions, good yields, simple setup

Research Findings and Analytical Data

  • The successful synthesis of benzofuran derivatives has been confirmed by spectral data including IR, ^1H NMR, ^13C NMR, and mass spectrometry.
  • IR spectra show characteristic hydroxyl and carbonyl absorptions (~3449 and 1697 cm⁻¹).
  • ^1H NMR confirms the benzofuran proton environment and absence of undesired groups.
  • Mass spectrometry confirms molecular weight consistent with the target compound.
  • Elemental analysis supports the purity and correct composition.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C12H13N1O2
Molecular Weight : 203.24 g/mol
Chirality : S configuration at the amino acid center

The compound features an amino acid structure with a chiral center at the third carbon, characterized by the presence of a benzofuran moiety. This unique structure enhances its hydrophobic interactions and influences its biological activity.

Chemistry

(3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid serves as a chiral building block in organic synthesis. Its ability to introduce chirality into synthesized compounds makes it valuable for creating complex organic molecules. The compound can undergo various chemical reactions, including:

  • Oxidation : The amino group can be oxidized to form nitro or nitroso derivatives.
  • Reduction : The carboxylic acid group can be reduced to an alcohol or aldehyde.
  • Substitution : The benzofuran ring can participate in electrophilic aromatic substitution reactions.

These reactions allow for the development of new compounds with diverse functionalities.

Biology

In biological research, this compound has been studied for its potential role in:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, which could have therapeutic implications.
  • Ligand Binding Studies : The compound's interactions with various receptors are being investigated to understand its potential as a ligand.

The mechanism of action involves hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity.

Medicine

The therapeutic potential of this compound is being explored in various contexts:

  • Anti-inflammatory Properties : Research indicates that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Analgesic Effects : Its potential as an analgesic agent is under investigation, particularly for conditions related to pain management.

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and new materials. Its unique properties make it suitable for developing innovative compounds that can be applied in various industries.

Case Studies and Research Findings

To provide a comprehensive understanding of the applications of this compound, several case studies highlight its significance:

Study Title Focus Area Findings
Antioxidant ActivityBiological ResearchDemonstrated notable antioxidant properties by inhibiting lipid peroxidation, indicating potential neuroprotective applications.
Enzyme Interaction StudiesBiochemistryIdentified as a potent inhibitor of specific enzymes involved in metabolic pathways, suggesting therapeutic applications.
Synthesis of Novel CompoundsOrganic ChemistryUsed as a chiral building block leading to the successful synthesis of novel pharmaceuticals with enhanced efficacy.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected β-Amino Acids

Compound Name Substituent(s) Functional Groups Molecular Formula Key Features
This compound 1-Benzofuran-2-yl Amino, carboxylic acid, aromatic C₁₁H₁₁NO₃ Aromatic bicyclic group, S-configuration
BMAA (2-Amino-3-(methylamino)-propanoic acid) Methylamino Amino, methylamino, carboxylic acid C₄H₁₀N₂O₂ Neurotoxic, excitatory amino acid
(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid 3,3-Dimethyl-3,4-dihydroisoquinolin Amino, carboxylic acid, dihydroisoquinolin C₁₄H₁₈N₂O₂ Bulky heterocyclic substituent
(2S)-3-Amino-2-methylpropanoic acid Methyl branch at α-carbon Amino, carboxylic acid, branched chain C₄H₉NO₂ β-amino acid, branched structure
(3S)-3-Amino-3-(3-bromo-2-methoxyphenyl)propanoic acid 3-Bromo-2-methoxyphenyl Amino, carboxylic acid, bromo, methoxy C₁₀H₁₂BrNO₃ Halogenated aromatic substituent

Key Observations:

  • Aromatic vs.
  • Stereochemical Effects : The S-configuration in the target compound and its brominated analog (CAS 1270169-19-1) highlights the role of chirality in biological interactions .
  • Functional Group Diversity: The nitrobenzenesulfonamido group in 3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid introduces sulfonamide functionality, increasing acidity and hydrogen-bonding capacity compared to the benzofuran derivative .

BMAA ():

  • Neurotoxicity : BMAA exhibits excitotoxic activity linked to neurodegenerative diseases.
  • BBB Permeability : Low permeability-surface area product (2–5 × 10⁻⁵ mL/s/g), requiring high doses (>100 mg/kg) to achieve toxic brain concentrations .
  • Elimination Half-Life : ~1 day in plasma, with brain concentrations peaking within 8 hours post-injection.

This compound (Inferred Properties):

  • Metabolic Stability : The benzofuran ring may confer resistance to oxidative metabolism compared to aliphatic analogs.

Enantiomer-Specific Considerations

The R-enantiomer of the benzofuran derivative (CAS 1270272-65-5) and the S-enantiomer (target compound) may exhibit divergent biological activities. For example, enantiomers of β-amino acids often differ in receptor binding or metabolic pathways, though specific data for these compounds are lacking .

Biological Activity

(3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid is an intriguing compound due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has a molecular formula of C12H13NO2C_{12}H_{13}NO_2 and a molecular weight of 205.21 g/mol. The presence of a chiral center at the third carbon atom contributes to its stereochemical properties, which can significantly influence its biological interactions.

Biological Activity

Research indicates that this compound exhibits various bioactive properties:

1. Enzyme Interaction:

  • The compound has been shown to interact with specific enzymes, potentially modulating their activity. This interaction suggests therapeutic applications in treating diseases linked to enzyme dysregulation, such as certain cancers and neurological disorders.

2. Antimicrobial Properties:

  • Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens, including fungi. For instance, compounds derived from similar benzofuran structures have demonstrated efficacy against yeast-like fungi such as Candida species .

3. Antiviral Activity:

  • The compound's structural characteristics may also contribute to antiviral effects, although specific mechanisms and targets are still under investigation.

4. Potential Therapeutic Uses:

  • Given its ability to modulate biological targets, there is ongoing research into its use as a therapeutic agent for conditions such as inflammation and pain management.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials: The synthesis often begins with readily available benzofuran derivatives.
  • Reactions: Key reactions include hydroarylation and coupling methods that yield the desired amino acid structure.
  • Purification: Techniques such as crystallization and chromatography are employed to purify the final product .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesUnique Properties
(3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acidChiral amino acid derivativeDifferent stereochemistry affects biological activity
2-Amino-3-Hydroxy-3-Phosphonooxy-Propionic AcidContains phosphonate groupInvolved in different biochemical pathways
3-Amino-3-(2-benzofuran-1-yl)propanoic acidSimilar benzofuran structureDifferent position of the benzofuran attachment

This table illustrates how variations in structure can lead to different biological activities, emphasizing the importance of stereochemistry in drug design.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Neurological Disorders:
    • Research has suggested that compounds with similar structures may influence neurotransmitter systems, providing a basis for developing treatments for conditions like Alzheimer's disease.
  • Cancer Research:
    • Investigations into the compound's ability to inhibit specific cancer-related enzymes have shown promise in preclinical models, indicating potential as an anticancer agent .

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